1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride is a derivative of the tetrahydroquinoline class of compounds, which are known for their presence in many natural products and pharmacologically active substances. The tetrahydroquinoline moiety is a common structural feature in various synthetic and natural compounds that exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through several methods. An improved synthesis method involves the reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines using aluminum hydride . Another efficient synthesis approach uses a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water . Additionally, an improved synthetic process starting from phenylethylamine via acetylation, cyclization, and reduction has been reported, yielding an overall 80.8% . Diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has also been used to synthesize tetrahydroisoquinoline derivatives .

Molecular Structure Analysis

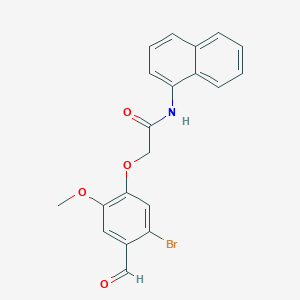

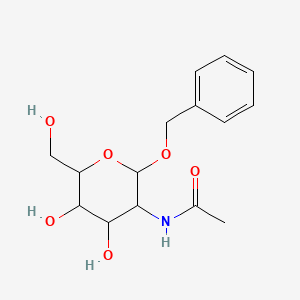

The molecular structure of this compound is characterized by the presence of a tetrahydroquinoline core with a methyl group at the 1-position and an amine group at the 3-position. The stereochemistry of the molecule is important, as seen in the synthesis of cis-2-Methyl-4-amido-1,2,3,4-tetrahydroquinoline derivatives, which exhibit cis diastereoselectivity . The molecular structure is also influenced by the substituents on the tetrahydroquinoline ring, which can affect the compound's pharmacological properties .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives includes interactions with adrenoceptors, where they exhibit weak partial agonist activity . The presence of hydroxy groups at certain positions on the tetrahydroquinoline ring can decrease toxicity and influence blood pressure responses . The compounds can also undergo various chemical reactions, such as diastereoselective alkylation and three-component reactions with o-alkynylbenzaldehydes, primary amines, and pronucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The protonation behavior of these compounds at physiological pH has been investigated, showing that they are substantially monoprotonated on the exocyclic nitrogen . The presence of substituents such as hydroxy, methoxy, and ethoxy groups can modulate the toxicity and pharmacological effects of these compounds . The diastereoselective synthesis of tetrahydroquinoline derivatives further highlights the importance of stereochemistry in determining the physical properties of these molecules10.

Scientific Research Applications

Identification in Biological Systems

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride has been identified as an endogenous amine in rat and mouse brains. Kohno et al. (1986) reported its presence in non-treated rat brains, suggesting its role as an endogenous substance potentially inducing parkinsonism (Kohno, Ohta, & Hirobe, 1986). Similarly, Kotake et al. (1995) detected it in mouse brains and in the cerebrospinal fluid (CSF) of Parkinsonian patients (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).

Neuroprotective Effects

This compound has shown neuroprotective effects in cultured rat mesencephalic neurons. It was effective against various neurotoxins, indicating potential as a lead compound for Parkinson's disease treatments (Kotake et al., 2005).

Synthesis and Chemical Properties

The compound has been synthesized in various forms for research purposes. For instance, Bunce et al. (2001) developed a method for synthesizing 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, indicating its versatility in chemical synthesis (Bunce, Herron, Johnson, & Kotturi, 2001).

Antioxidant Activity

This compound and its derivatives have also been studied for their antioxidant activities. Nishiyama et al. (2003) evaluated the antioxidant activities of various 1,2,3,4-tetrahydroquinolines, highlighting their potential in this area (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Role in Neurological Disorders

Further research has indicated its relevance in neurological disorders, particularly Parkinson's disease. Niwa et al. (1991) identified its presence in parkinsonian and normal human brains, suggesting its involvement in neurological processes (Niwa, Takeda, Yoshizumi, Tatematsu, Yoshida, Dostert, Naoi, & Nagatsu, 1991).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride (1MeTIQ) is the dopamine D2 receptor . This receptor plays a crucial role in the brain’s reward system and motor control.

Mode of Action

1MeTIQ acts as an antagonist of the agonistic conformation of the dopamine D2 receptor . This means it binds to the receptor and blocks its activation, preventing the typical response .

Biochemical Pathways

1MeTIQ affects the metabolism of dopamine, a key neurotransmitter in the brain. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), reduces the production of free radicals, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . These actions are believed to be important for its neuroprotective activity .

Result of Action

1MeTIQ has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant . Its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been noted . It’s implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Action Environment

Safety and Hazards

properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;;/h2-5,9H,6-7,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEYIKLSFGVGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2=CC=CC=C21)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044836-47-5 |

Source

|

| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)